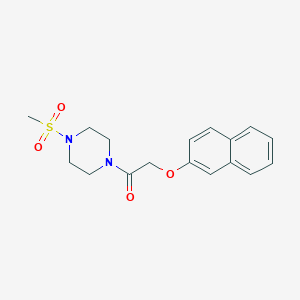
1-(4-Cyclopentylpiperazin-1-yl)-2,2-diphenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclopentylpiperazin-1-yl)-2,2-diphenylethanone is a synthetic compound that has been extensively studied for its potential in various scientific applications. This compound is commonly referred to as CPP or CPPene and has shown promising results in research studies related to neuroscience, cancer, and drug discovery.
作用机制
CPPene acts as a non-competitive antagonist of the NMDA receptor. This means that it binds to a different site on the receptor than the neurotransmitter glutamate, which normally activates the receptor. By binding to the receptor, CPPene can modulate the activity of the receptor and regulate the flow of calcium ions into the cell. This modulation of NMDA receptor activity has been shown to have a variety of effects on neuronal function, including the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
CPPene has been shown to have a variety of biochemical and physiological effects. In addition to its modulation of NMDA receptor activity, CPPene has been shown to increase the release of dopamine and serotonin in the brain. This increase in neurotransmitter release can have a variety of effects on neuronal function, including the regulation of mood and behavior.
实验室实验的优点和局限性
One of the advantages of using CPPene in lab experiments is its specificity for the NMDA receptor. Because CPPene acts as a non-competitive antagonist of the NMDA receptor, it can be used to selectively modulate the activity of this receptor without affecting other neurotransmitter systems. However, one limitation of using CPPene in lab experiments is its relatively low potency compared to other NMDA receptor antagonists.
未来方向
There are a number of future directions for research on CPPene. One area of future research is in the development of more potent NMDA receptor antagonists based on the structure of CPPene. Another area of future research is in the development of CPPene-based drugs for the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPPene on neuronal function.
合成方法
The synthesis of CPPene involves the reaction between 1-(4-chlorobutyl)piperazine and 2,2-diphenylacetyl chloride in the presence of a base. This reaction results in the formation of CPPene as a white solid.
科学研究应用
CPPene has been studied for its potential in various scientific research applications. One of the most promising applications of CPPene is in the field of neuroscience. Studies have shown that CPPene has the ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are important in the regulation of synaptic plasticity and memory formation. CPPene has also been studied for its potential in the treatment of cancer. Research has shown that CPPene can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
产品名称 |
1-(4-Cyclopentylpiperazin-1-yl)-2,2-diphenylethanone |
|---|---|
分子式 |
C23H28N2O |
分子量 |
348.5 g/mol |
IUPAC 名称 |
1-(4-cyclopentylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C23H28N2O/c26-23(25-17-15-24(16-18-25)21-13-7-8-14-21)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2 |
InChI 键 |
PXFWIVXKILQHQO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)

![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)


![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)
